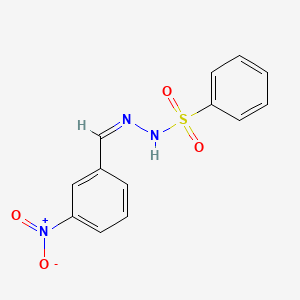
Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carboxylat ist eine heterocyclische Verbindung, die einen Pyrimidinkern mit Pyridin- und Ethoxysubstituenten aufweist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie von Interesse .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carboxylat umfasst in der Regel mehrstufige Reaktionen. Eine übliche Methode beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Diese Reaktion verwendet Borreagenzien und Palladiumkatalysatoren unter milden Bedingungen . Ein weiteres Verfahren beinhaltet die Diels-Alder-Reaktion, gefolgt von einer Hydrierung, um das gewünschte Produkt zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit umfassen. Dies beinhaltet die Steuerung von Temperatur, Druck und der Konzentration der Reaktanten. Der Einsatz von Durchflussreaktoren kann auch die Effizienz des Syntheseprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine, Thiole oder Halogenide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Pyridin-N-Oxiden führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Zum Beispiel kann es Enzyme hemmen, die an der Kollagensynthese beteiligt sind, wodurch die Fibrose reduziert wird . Beim Neuroprotection kann es Signalwege modulieren, die mit Entzündungen und Apoptose zusammenhängen, wie z. B. den NF-kB-Signalweg .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . In neuroprotection, it may modulate pathways related to inflammation and apoptosis, such as the NF-kB pathway .
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carboxylat kann mit anderen Pyrimidinderivaten verglichen werden:
Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat: Bekannt für seine antifibrotische Aktivität.
Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat: Zeigt ähnliche biologische Aktivitäten, jedoch mit unterschiedlichen Substituenten.
Diese Vergleiche beleuchten die einzigartigen strukturellen Merkmale und biologischen Aktivitäten von Ethyl-2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidin-5-carboxylat, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C19H18N4O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
ethyl 2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H18N4O4/c1-3-25-16-6-5-7-21-18(16)27-15-8-13(9-20-12-15)17-22-10-14(11-23-17)19(24)26-4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
VLLBCCUSLPTRES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)








![1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11830676.png)

![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)

